molecular formula C22H19NO3 B11469931 Phenyl [1-(dibenzo[b,d]furan-2-yl)propan-2-yl]carbamate

Phenyl [1-(dibenzo[b,d]furan-2-yl)propan-2-yl]carbamate

Cat. No.: B11469931
M. Wt: 345.4 g/mol
InChI Key: PXJLOFQBIHQXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate is a complex organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis is common in industrial settings to facilitate the synthesis of dibenzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), aluminum chloride (for Friedel-Crafts reactions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the dibenzofuran core .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate is unique due to its specific combination of the dibenzofuran core with a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

phenyl N-(1-dibenzofuran-2-ylpropan-2-yl)carbamate

InChI

InChI=1S/C22H19NO3/c1-15(23-22(24)25-17-7-3-2-4-8-17)13-16-11-12-21-19(14-16)18-9-5-6-10-20(18)26-21/h2-12,14-15H,13H2,1H3,(H,23,24)

InChI Key

PXJLOFQBIHQXIG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.